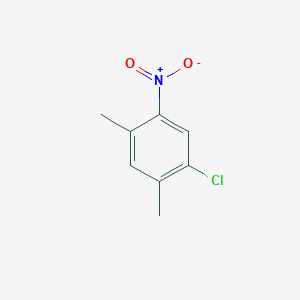

1-Cloro-2,4-dimetil-5-nitrobenceno

Descripción general

Descripción

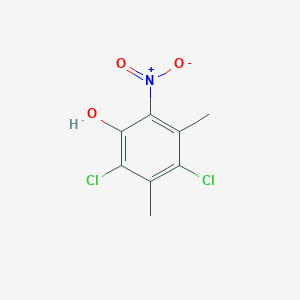

1-Chloro-2,4-dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene can be achieved through a stepwise process. The first step involves the reaction of 2,4-dimethyl-5-nitroaniline with concentrated hydrochloric acid. This is followed by the addition of a solution of sodium nitrite in water at 0°C .Molecular Structure Analysis

The InChI code for 1-Chloro-2,4-dimethyl-5-nitrobenzene is 1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-Chloro-2,4-dimethyl-5-nitrobenzene has a melting point of 42-43°C and a boiling point of 270.8°C at 760 mmHg . It is a solid at room temperature and is stored in a dry environment .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Aromáticos

1-Cloro-2,4-dimetil-5-nitrobenceno: se utiliza como intermedio en la síntesis de otros compuestos aromáticos. Su grupo nitro puede sufrir varias reacciones para formar aminas, que son cruciales en la síntesis de colorantes, productos farmacéuticos y agroquímicos .

Reacciones de Sustitución Aromática Electrofílica

Este compuesto puede participar en reacciones de sustitución aromática electrofílica. Estas reacciones son fundamentales en la química orgánica para introducir diferentes sustituyentes en el anillo de benceno, alterando así las propiedades químicas y físicas del compuesto .

Estudios de Nomenclatura

El compuesto sirve como ejemplo en los estudios de nomenclatura para enseñar la aplicación correcta de las reglas de la IUPAC para nombrar moléculas orgánicas complejas. Comprender la estructura y la nomenclatura de tales moléculas es esencial para una comunicación clara en la investigación científica .

Química Analítica

En química analítica, This compound puede utilizarse como estándar interno para el análisis cromatográfico. Ayuda en la cuantificación de otras sustancias al proporcionar un punto de referencia para la comparación .

Propiedades Antioxidantes

Aunque no se menciona directamente para This compound, se sabe que los derivados relacionados del nitrobenceno exhiben propiedades antioxidantes. Estas propiedades son valiosas en la industria del caucho para evitar la degradación de los productos de caucho .

Mecanismo De Acción

1-Chloro-2,4-dimethyl-5-nitrobenzene is a derivative of benzene, which is a cyclic hydrocarbon. The benzene ring is a stable structure that can undergo substitution reactions rather than addition reactions, maintaining its aromaticity .

The nitro group (-NO2) and the chloro group (-Cl) attached to the benzene ring are electron-withdrawing groups. They can potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .

The presence of the nitro group could also allow for nucleophilic substitution reactions, where a nucleophile attacks the positive charge on the nitrogen .

The methyl groups (-CH3) are electron-donating groups and could potentially activate the benzene ring towards electrophilic aromatic substitution .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Chloro-2,4-dimethyl-5-nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it can be synthesized in a short amount of time. Furthermore, its reactivity can be easily manipulated by varying the reaction conditions. However, 1-Chloro-2,4-dimethyl-5-nitrobenzene is insoluble in water and can be toxic in high concentrations, so it should be handled with care.

Direcciones Futuras

There are a number of potential future directions for research involving 1-Chloro-2,4-dimethyl-5-nitrobenzene. For example, further research could be conducted to better understand the biochemical and physiological effects of 1-Chloro-2,4-dimethyl-5-nitrobenzene. In addition, research could be done to explore the potential of 1-Chloro-2,4-dimethyl-5-nitrobenzene as a reagent for the synthesis of various compounds. Finally, further studies could be conducted to investigate the potential of 1-Chloro-2,4-dimethyl-5-nitrobenzene as a potential therapeutic agent.

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-2,4-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWXDUNLFIGCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392651 | |

| Record name | 1-Chloro-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69383-68-2 | |

| Record name | 1-Chloro-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

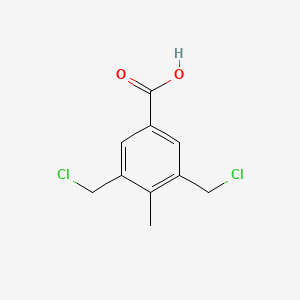

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)

![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)

![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)